molecular formula C19H30N4O3S B4493174 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(1-methylpiperidin-4-yl)benzamide

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B4493174
M. Wt: 394.5 g/mol
InChI Key: URPQZRSCSHUBQG-UHFFFAOYSA-N
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Description

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(1-methylpiperidin-4-yl)benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of piperazine and piperidine rings, which are known for their biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(1-methylpiperidin-4-yl)benzamide involves multiple steps. One common method includes the reaction of 4-methylpiperazine with 4-chlorobenzoyl chloride to form an intermediate, which is then reacted with 1-methylpiperidine . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(1-methylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrazine hydrate, Raney nickel.

    Substitution: Nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(1-methylpiperidin-4-yl)benzamide is studied for its potential as a therapeutic agent. Its piperazine and piperidine rings are known to interact with biological targets, making it a candidate for drug development .

Medicine

Its ability to inhibit specific enzymes and receptors makes it a valuable tool in medicinal chemistry .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes .

Mechanism of Action

The mechanism of action of 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The piperazine and piperidine rings can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(1-methylpiperidin-4-yl)benzamide is unique due to its specific combination of piperazine and piperidine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)sulfonylmethyl]-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3S/c1-21-9-7-18(8-10-21)20-19(24)17-5-3-16(4-6-17)15-27(25,26)23-13-11-22(2)12-14-23/h3-6,18H,7-15H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPQZRSCSHUBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)CS(=O)(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(1-methylpiperidin-4-yl)benzamide
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4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(1-methylpiperidin-4-yl)benzamide
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4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(1-methylpiperidin-4-yl)benzamide
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4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(1-methylpiperidin-4-yl)benzamide
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